6-Phenyl-3-(5-azaindole)carboxylic acid
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Description
6-Phenyl-3-(5-azaindole)carboxylic acid is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of azaindole, which is a class of compounds that have been used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of azaindole derivatives, such as 6-Phenyl-3-(5-azaindole)carboxylic acid, often involves the cyclization of indoles . One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming an imine that subsequently undergoes cyclization . Another method involves the reductive heterocyclization of N-heterocycles from nitro compounds .Molecular Structure Analysis
The molecular structure of 6-Phenyl-3-(5-azaindole)carboxylic acid consists of a phenyl group attached to the 6-position of a 5-azaindole ring, with a carboxylic acid group at the 3-position . The presence of the azaindole ring and the carboxylic acid group can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Azaindoles, including 6-Phenyl-3-(5-azaindole)carboxylic acid, are involved in various chemical reactions. They are often used as reactants in the synthesis of azaindol derivatives . They can also participate in regioselective heterocyclization reactions .Safety And Hazards
While specific safety and hazard information for 6-Phenyl-3-(5-azaindole)carboxylic acid was not found, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using the product, and using only outdoors or in a well-ventilated area .
Future Directions
The azaindole scaffold, which includes compounds like 6-Phenyl-3-(5-azaindole)carboxylic acid, has been recognized as a privileged structure in biological process modulation, medicinal chemistry, and drug discovery programs . Future research may focus on developing novel and facile methodologies for the synthesis of azaindole derivatives of biological interest .
properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHKLLMVZQGHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-3-(5-azaindole)carboxylic acid |
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